

Tris(dimethylamido)aluminum(III): A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: Tris(dimethylamido)aluminum(III)

Cat. No.: B1591162 Get Quote

CAS Number: 32093-39-3 Chemical Formula: Al(N(CH₃)₂)₃

This technical guide provides a comprehensive overview of

Tris(dimethylamido)aluminum(III), also known as TDMAA. The information is curated for researchers, scientists, and professionals in materials science and chemistry. While organoaluminum compounds have broad applications in organic synthesis, the current body of scientific literature on **Tris(dimethylamido)aluminum(III)** specifically points to its utility in the fabrication of advanced materials, with no documented applications in drug development or pharmacology at present.

Core Properties and Specifications

Tris(dimethylamido)aluminum(III) is an organoaluminum compound valued for its high volatility and thermal stability, making it an excellent precursor for thin film deposition techniques.[1][2] It is a solid at room temperature and is highly sensitive to moisture and air.[3]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of **Tris(dimethylamido)aluminum(III)** are summarized in the table below.



Property	Value	Source(s)
Molecular Weight	159.21 g/mol	[3][4][5][6]
Appearance	White to yellow or light brown solid/crystals	[1][3][7]
Melting Point	82-84 °C	[3][4][5][6]
Density	0.865 g/mL at 25 °C	[1][4][5][6]
Flash Point	21.1 °C (70.0 °F) - closed cup	[4][5]
Vapor Pressure	1 Torr at 78 °C	[2]
Molecular Formula	C ₆ H ₁₈ AlN ₃ (Monomer), C ₁₂ H ₃₆ Al ₂ N ₆ (Dimer)	[3][8]
Purity	≥98%	[3][7]
Aluminum Content	16.6-17.3%	[3][7]

Synthesis and Handling Experimental Protocol: Synthesis via Salt Metathesis

A common laboratory-scale synthesis of **Tris(dimethylamido)aluminum(III)** involves a salt metathesis reaction between an aluminum halide and a lithium amide.[9]

Materials:

- Aluminum trichloride (AlCl₃)
- Lithium dimethylamide (LiN(CH₃)₂)
- Anhydrous ethereal solvent (e.g., diethyl ether)
- · Inert atmosphere glovebox or Schlenk line
- Standard glassware for air-sensitive chemistry

Procedure:

Foundational & Exploratory

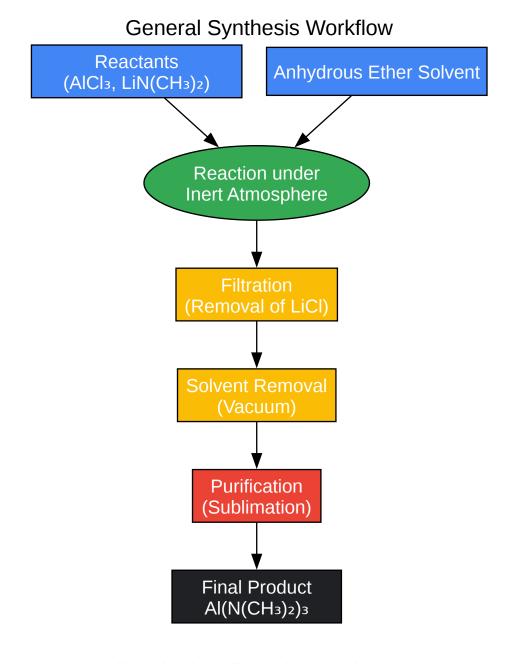




- Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve aluminum trichloride in the anhydrous ethereal solvent in a reaction flask.
- In a separate flask, prepare a solution or slurry of lithium dimethylamide in the same anhydrous solvent.
- Slowly add the lithium dimethylamide solution to the stirred aluminum trichloride solution at a controlled temperature. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to stir for several hours at room temperature to ensure completion.
- The resulting mixture will contain the product and a salt byproduct (Lithium Chloride). The salt is typically removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- Purification is achieved by sublimation or distillation under high vacuum.[1] The product is a volatile solid that sublimes at approximately 90°C under reduced pressure.[1]

Safety Precautions: **Tris(dimethylamido)aluminum(III)** is a water-reactive and corrosive compound.[4][5] It reacts violently with water, releasing flammable gases, and can ignite spontaneously in air.[1] All handling must be performed under a dry, inert atmosphere.[3][10] Personal protective equipment, including flame-resistant clothing, gloves, and eye protection, is mandatory.[3][10]





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A flowchart illustrating the general synthesis of Tris(dimethylamido)aluminum(III).

Core Application: Atomic Layer Deposition (ALD)

Tris(dimethylamido)aluminum(III) is a key precursor in ALD and plasma-enhanced ALD (PE-ALD) for depositing high-purity aluminum-based thin films, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN).[2] These films are critical components in the semiconductor and microelectronics industries.[3] Its advantage over other precursors like trimethylaluminum



(TMA) lies in the presence of Al-N bonds, which can lead to lower carbon contamination in the deposited films.[2][11]

Experimental Protocol: Thermal ALD of Aluminum Oxide (Al₂O₃)

This protocol describes a typical thermal ALD process for depositing Al₂O₃ using TDMAA and water (H₂O) as the co-reactant.[2]

Equipment and Materials:

- ALD Reactor
- Substrate (e.g., Si(100) wafer)
- Tris(dimethylamido)aluminum(III) (TDMAA) precursor, heated in a bubbler (e.g., at 90°C)
- Deionized water (H2O) co-reactant
- High-purity nitrogen (N2) purge gas

Deposition Cycle: The process consists of a repeated four-step cycle:

- TDMAA Pulse: The TDMAA vapor is pulsed into the reactor chamber. It chemisorbs onto the substrate surface in a self-limiting reaction.[2]
- Nitrogen Purge: Excess, unreacted TDMAA and gaseous byproducts are removed from the chamber by a flow of inert N₂ gas.
- H₂O Pulse: Water vapor is pulsed into the chamber. It reacts with the surface-bound aluminum amide species, forming aluminum oxide and releasing dimethylamine as a gaseous byproduct.
- Nitrogen Purge: Excess water and reaction byproducts are purged from the chamber with N₂ gas.

This cycle is repeated to grow the film to the desired thickness in a layer-by-layer fashion.







Typical Process Parameters:

• Substrate Temperature: 250 °C

• TDMAA Bubbler Temperature: 90 °C

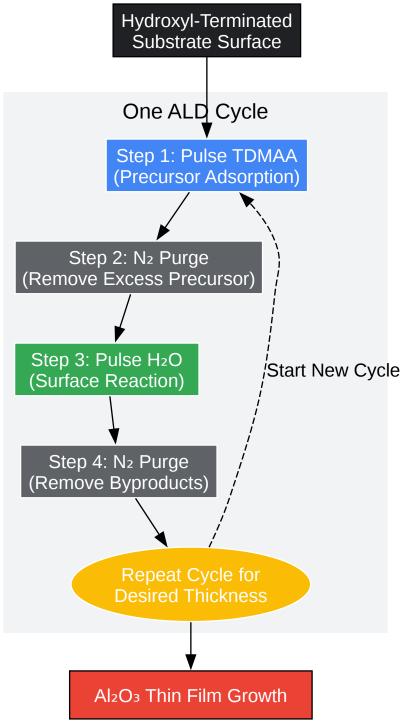
• TDMAA Pulse Duration: 4 seconds

• H₂O Pulse Duration: 0.1 seconds

• Purge Duration: 10 seconds



Atomic Layer Deposition (ALD) Cycle for Al₂O₃



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The sequential workflow of a thermal ALD cycle for aluminum oxide deposition.



Concluding Remarks for Drug Development Professionals

The established applications for **Tris(dimethylamido)aluminum(III)** are firmly within the domain of materials science and inorganic chemistry. Its high reactivity, particularly with water and protic substances, makes it unsuitable for direct biological or pharmaceutical applications in its current form. While organometallic chemistry plays a role in the synthesis of complex organic molecules, there is no specific literature to suggest the use of **Tris(dimethylamido)aluminum(III)** as a reagent in pharmaceutical manufacturing.

Researchers in drug development should note this specific compound's profile is geared towards non-biological, high-temperature deposition processes under vacuum.

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References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Thieme E-Journals Synthesis / Abstract [thieme-connect.com]
- 3. wiley.com [wiley.com]
- 4. Organoaluminum Reagents [sigmaaldrich.com]
- 5. [The use of aluminum and its compounds for the biomedical purposes] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(dimethylamido)aluminum(III) | C12H36Al2N6 | CID 16688802 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Tris(dimethylamido)aluminum(III) | 32093-39-3 [smolecule.com]
- 8. spipharma.com [spipharma.com]
- 9. Tris(dimethylamino)aluminum | 3DMAAI | C6H18AIN3 Ereztech [ereztech.com]
- 10. Next-generation aluminum adjuvants: Immunomodulatory layered double hydroxide NanoAlum reengineered from first-line drugs PMC [pmc.ncbi.nlm.nih.gov]







- 11. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
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